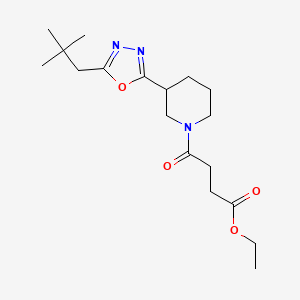![molecular formula C9H9N3O2 B2788662 Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1620075-73-1](/img/structure/B2788662.png)
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1620075-73-1 . It has a molecular weight of 191.19 . The compound is typically a solid and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .
Molecular Structure Analysis
The linear formula of “this compound” is C9H9N3O2 . The InChI Code is 1S/C9H9N3O2.ClH/c1-14-9 (13)7-6-4-2-3-5-12 (6)11-8 (7)10;/h2-5H,1H3, (H2,10,11);1H .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The compound has a molecular weight of 191.19 .Applications De Recherche Scientifique
1. Synthesis of Novel Analogs
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate has been utilized in the synthesis of novel analogs, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one. This compound, interestingly, did not demonstrate the potent antiviral activity shown by its counterpart, 6-aminoimidazo[4,5-c]pyridin-4(5H)-one (3-deazaguanine) (Ehler, Robins, & Meyer, 1977).
2. Binding Affinity Studies
In research aimed at identifying inhibitors of A1 adenosine receptors, 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters were synthesized and evaluated. These studies have demonstrated the potential of pyrazolo-pyridines in targeting specific receptor subtypes, with certain compounds showing high affinity and selectivity (Manetti et al., 2005).
3. Investigation of Tautomerism
The compound has also been a subject of study in understanding tautomerism in heterocyclic compounds. For instance, 2-hydroxypyrazolo[1,5-a]pyridine, a closely related compound, demonstrated interesting behavior in reactions involving nitrosation, nitration, bromination, and methylation (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
4. Development of Fluorinated Derivatives
Research on the fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids led to the creation of 3-fluoropyrazolo[1,5-a]pyridines. This process involved an intermediate formation of a fluorine-containing σ-complex, highlighting the compound's utility in synthesizing fluorinated derivatives (Alieva & Vorob’ev, 2020).
5. Synthesis of Diverse Derivatives
The compound serves as a precursor in synthesizing a variety of derivatives, including pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These synthesized compounds were characterized by elemental and spectral analyses, underlining the structural diversity achievable from this base compound (Aly, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10/h2-5H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHLECHXDNNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)

![5-Chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2788589.png)




![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2788596.png)



